2-Amino-4-hydroxy-6-methylpyrimidine
Overview
Description
2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H7N3O. It is a derivative of pyrimidine, characterized by the presence of an amino group at position 2, a hydroxy group at position 4, and a methyl group at position 6. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-hydroxy-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with a suitable amine under basic conditions. The reaction typically occurs at elevated temperatures (80-90°C) and is monitored using thin-layer chromatography (TLC) with hexane and ethyl acetate as the solvent system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amino group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-amino-4-oxo-6-methylpyrimidine, while reduction can produce 2,4-diamino-6-methylpyrimidine .
Scientific Research Applications
2-Amino-4-hydroxy-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acids and enzyme inhibitors.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methyl-4-pyrimidinol
- 4-Methylisocytosine
- 6-Methylisocytosine
- 2-Amino-4-oxo-6-methylpyrimidine
Uniqueness
Compared to similar compounds, 2-Amino-4-hydroxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxy, and methyl groups allows for versatile reactivity and a broad range of applications .
Properties
IUPAC Name |
2-amino-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIPEYKZKIAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192847 | |
Record name | 2-Amino-6-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3977-29-5 | |
Record name | 2-Amino-4-hydroxy-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3977-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mecytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003977295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mecytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41833 | |
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Record name | Mecytosine | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mecytosine | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mecytosine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7893 | |
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Record name | 2-Amino-6-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-methylpyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.467 | |
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Record name | MECYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZA6H32G8 | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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